![molecular formula C23H27ClFN3O4S B2991431 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(2-morpholinoethyl)acetamide hydrochloride CAS No. 1216903-02-4](/img/structure/B2991431.png)
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(2-morpholinoethyl)acetamide hydrochloride
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Description
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(2-morpholinoethyl)acetamide hydrochloride is a useful research compound. Its molecular formula is C23H27ClFN3O4S and its molecular weight is 495.99. The purity is usually 95%.
BenchChem offers high-quality N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(2-morpholinoethyl)acetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(2-morpholinoethyl)acetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Kinase Inhibitory Activities
Compounds similar to the one have been synthesized and evaluated for their inhibitory activities against kinases, particularly Src kinase. For instance, thiazolyl N-benzyl-substituted acetamide derivatives have been studied for their Src kinase inhibitory and anticancer activities. Such compounds, including variations like KX2-391 (a highly selective Src substrate binding site inhibitor), have shown promise in inhibiting cell proliferation in various cancer cell lines, such as human colon carcinoma and leukemia cells (Fallah-Tafti et al., 2011).
Anti-inflammatory and Analgesic Activities
Another area of application involves the synthesis of novel acetamide derivatives with anti-inflammatory and analgesic activities. These studies have led to the development of compounds that exhibit significant anti-inflammatory effects, comparable in some cases to known therapeutic agents. For example, certain acetamide hydrochlorides synthesized through cyclocondensation have shown analgesic effects and anti-inflammatory effects in animal models (Yusov et al., 2019).
Antipsychotic Agents
Research has also explored the potential of related compounds as novel antipsychotic agents. These studies have identified compounds that, unlike clinically available antipsychotic agents, do not interact with dopamine receptors but still exhibit antipsychotic-like profiles in behavioral animal tests. Such findings suggest a unique mechanism of action that could be beneficial in the development of new treatments for psychiatric disorders (Wise et al., 1987).
Antibacterial Agents
Compounds with a benzothiazole moiety have also been synthesized and evaluated for their antibacterial activities. Studies in this domain have led to the identification of novel acetamide derivatives that show potent antibacterial activity against various microbial strains, demonstrating the potential of such compounds in addressing resistant bacterial infections (Bhoi et al., 2015).
properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-(2-morpholin-4-ylethyl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O4S.ClH/c1-29-18-7-8-19(30-2)22-21(18)25-23(32-22)27(10-9-26-11-13-31-14-12-26)20(28)15-16-3-5-17(24)6-4-16;/h3-8H,9-15H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNWKYXXFWJXRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CCN3CCOCC3)C(=O)CC4=CC=C(C=C4)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClFN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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